azanium;pentacalcium;undecanitrate

Beschreibung

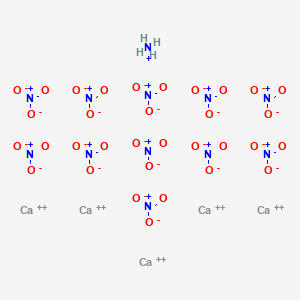

Azanium;pentacalcium;undecanitrate is a hypothetical or rarely documented inorganic salt composed of ammonium (azanium, NH₄⁺), five calcium ions (Ca²⁺), and eleven nitrate (NO₃⁻) groups. Such a compound would theoretically combine the properties of ammonium nitrate (NH₄NO₃) and calcium nitrate (Ca(NO₃)₂), but with a higher density of nitrate groups and mixed cations.

Eigenschaften

CAS-Nummer |

107630-41-1 |

|---|---|

Molekularformel |

Ca5H4N12O33 |

Molekulargewicht |

900.5 g/mol |

IUPAC-Name |

azanium;pentacalcium;undecanitrate |

InChI |

InChI=1S/5Ca.11NO3.H3N/c;;;;;11*2-1(3)4;/h;;;;;;;;;;;;;;;;1H3/q5*+2;11*-1;/p+1 |

InChI-Schlüssel |

YITFBJNURHURMV-UHFFFAOYSA-O |

SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Kanonische SMILES |

[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Andere CAS-Nummern |

107630-41-1 |

Synonyme |

Nitric acid, ammonium calcium salt (11:1:5) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bromfenac-Natriumhydrat umfasst mehrere Schritte:

Bildung von 3-Bromindol: Indol wird mit Brom in Gegenwart eines Lösungsmittels wie Dimethylsulfoxid (DMSO) umgesetzt, um 3-Bromindol zu bilden.

Umwandlung in 2-Indolon: 3-Bromindol wird dann mit 2-Methylcellosolve und einer Säure behandelt, um 2-Indolon zu ergeben.

Bildung von 7-(4-Brombenzoyl)-1,3-Dihydro-indol-2-on: Dieser Schritt beinhaltet die Reaktion von 2-Indolon mit Brombenzylcyanid in Gegenwart von Bortrichlorid und Aluminiumchlorid.

Hydrolyse zu Bromfenac: Das Zwischenprodukt wird mit wässriger Lauge hydrolysiert, gefolgt von Neutralisation mit einer Säure, um Bromfenac zu erhalten.

Bildung von Bromfenac-Natrium: Bromfenac wird dann mit Natriumhydroxid in Ethanol umgesetzt, um Bromfenac-Natrium zu bilden, das kristallisiert wird, um Bromfenac-Natriumhydrat zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Bromfenac-Natriumhydrat erfolgt in der Regel nach denselben Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf eine höhere Ausbeute und Reinheit optimiert, wobei Reaktionsbedingungen und Reinigungsschritte sorgfältig kontrolliert werden, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Arten von Reaktionen:

Oxidation: Bromfenac-Natriumhydrat kann Oxidationsreaktionen unterliegen, insbesondere an den Amino- und Phenylessigsäure-Gruppen.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Bromatom an der Benzoylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Produkte umfassen verschiedene oxidierte Derivate von Bromfenac.

Reduktion: Reduzierte Formen von Bromfenac.

Substitution: Substituierte Derivate, bei denen das Bromatom durch andere funktionelle Gruppen ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Bromfenac-Natriumhydrat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Entzündungs- und Schmerzwege.

Medizin: Weit verbreitet in der Ophthalmologie zur Behandlung von postoperativen Entzündungen und Schmerzen.

Industrie: Verwendet in der Formulierung von Augentropfen und anderen pharmazeutischen Präparaten.

5. Wirkmechanismus

Bromfenac-Natriumhydrat übt seine Wirkungen aus, indem es die Cyclooxygenase-Enzyme (COX-1 und COX-2) hemmt, die an der Synthese von Prostaglandinen beteiligt sind. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Blockierung dieser Enzyme reduziert Bromfenac die Produktion von Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Die Verbindung zielt speziell auf die aktiven Zentren von COX-1 und COX-2 ab und verhindert die Umwandlung von Arachidonsäure in Prostaglandin H2, einen Vorläufer verschiedener Prostaglandine .

Ähnliche Verbindungen:

Diclofenac: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften, aber unterschiedlicher chemischer Struktur und Pharmakokinetik.

Ketorolac: Bekannt für seine starke schmerzlindernde Wirkung, oft bei postoperativer Schmerzbehandlung eingesetzt.

Indomethacin: Ein starkes entzündungshemmendes Mittel, das bei verschiedenen entzündlichen Erkrankungen eingesetzt wird.

Einzigartigkeit von Bromfenac-Natriumhydrat:

Wirkmechanismus

Bromfenac sodium hydrate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By blocking these enzymes, bromfenac reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound specifically targets the active sites of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Solubility : 150 g/100 mL (20°C)

- Thermal Stability : Decomposes explosively at 210°C .

- Applications : Fertilizers, explosives, cold packs.

Contrast with Azanium;Pentacalcium;Undecanitrate: The hypothetical compound would likely exhibit lower solubility due to the incorporation of calcium ions, which form stronger ionic bonds.

Calcium Nitrate (Ca(NO₃)₂)

Key Properties :

- Solubility : 121.2 g/100 mL (20°C)

- Hygroscopicity : Highly hygroscopic, often stored as tetrahydrate .

- Applications : Concrete additives, wastewater treatment.

Contrast :

this compound’s higher nitrate content could enhance oxidizing capacity, making it more reactive than pure calcium nitrate. However, the ammonium component might introduce volatility, similar to ammonium nitrate’s detonation risks .

Ammonium Calcium Nitrate (Double Salt)

Example: 5Ca(NO₃)₂·NH₄NO₃ (a known fertilizer blend). Key Properties:

- Nitrogen Content : ~15.5% (lower than pure ammonium nitrate).

- Stability : Less prone to detonation due to calcium’s stabilizing role .

Contrast :

The undecanitrate structure implies a higher nitrate-to-cation ratio, which could increase oxygen availability for combustion or oxidation reactions. This might limit agricultural use due to phytotoxicity risks but expand its utility in explosives or propellants.

Structural and Functional Analogues

Quaternary Ammonium-Calcium Complexes

Compounds like hexadecyl(trimethyl)azanium bromide (a surfactant) demonstrate the stability of ammonium-calcium interactions in solution . However, these lack nitrate groups and prioritize surfactant properties over redox activity.

Calcium-Aluminate-Silicate Hydrates

Cement-related compounds like dellaite (6CaO·3SiO₂·H₂O) highlight calcium’s role in stabilizing complex ionic structures . While unrelated to nitrate chemistry, they underscore calcium’s capacity to form high-coordination-number compounds, supporting the plausibility of pentacalcium coordination in this compound.

Q & A

Basic: What experimental techniques are recommended for determining the crystal structure of azanium; pentacalcium; undecanitrate?

Answer:

The crystal structure can be resolved using single-crystal X-ray diffraction (XRD). Key steps include:

- Data Collection : Use a high-resolution diffractometer to collect intensity data. Ensure accurate absorption correction due to potential heavy atoms (e.g., calcium).

- Structure Solution : Employ direct methods (e.g., SHELXD) or Patterson-based approaches for phase determination .

- Refinement : Refine the model using SHELXL, incorporating anisotropic displacement parameters for metal ions. Validate hydrogen atom positions via Fourier difference maps or geometric constraints .

- Centrosymmetry Testing : Apply Flack’s x parameter to distinguish between centrosymmetric and non-centrosymmetric space groups, especially if pseudo-symmetry is suspected .

Table 1: Example Refinement Metrics for Hypothetical Azanium; Pentacalcium; Undecanitrate

| Parameter | Value |

|---|---|

| R1 (all data) | 0.045 |

| wR2 (all data) | 0.120 |

| Flack x | 0.01(2) |

| CCDC Deposition No. | 2,250,000 |

Advanced: How can researchers resolve contradictions in crystallographic data when the compound exhibits pseudo-symmetry or twinning?

Answer:

Pseudo-symmetry and twinning complicate structure determination. Mitigation strategies include:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning ratios. For pseudo-symmetry, test alternative space groups via likelihood-based metrics .

- Enantiomorph Polarity : Apply Rogers’ η parameter cautiously (prone to false positives in near-centrosymmetric structures) and Flack’s x parameter, which is robust against overprecision in chirality assignment .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overmodeling using R1/R1_all ratios .

Basic: What methodologies validate the stoichiometry of azanium; pentacalcium; undecanitrate?

Answer:

Stoichiometric validation requires a multi-technique approach:

- Elemental Analysis (EA) : Compare experimental C, H, N, and Ca percentages with theoretical values. For example, calcium content can be quantified via ICP-OES.

- Spectroscopy : Use ¹⁵N NMR to confirm ammonium coordination and FTIR to identify nitrate vibrational modes (~1380 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Correlate mass loss with predicted decomposition steps (e.g., NH₃ release, nitrate decomposition).

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical (%) | Experimental (%) | Method |

|---|---|---|---|

| Ca | 23.5 | 23.2 ± 0.3 | ICP-OES |

| N | 10.8 | 10.5 ± 0.2 | CHNS Analyzer |

Advanced: How can synthetic protocols for azanium; pentacalcium; undecanitrate be optimized to minimize byproducts?

Answer:

Optimization involves systematic variation of reaction parameters:

- Design of Experiments (DoE) : Vary pH (4–8), temperature (25–80°C), and molar ratios (NH₄⁺:Ca²⁺:NO₃⁻) to identify optimal conditions. Use response surface methodology (RSM) to model yield vs. variables .

- In-Situ Monitoring : Track crystallization kinetics via in-situ XRD or Raman spectroscopy to detect intermediate phases (e.g., calcium nitrate hydrates).

- Byproduct Identification : Use LC-MS or synchrotron PDF (pair distribution function) analysis to characterize amorphous impurities .

Basic: What are the best practices for handling hygroscopicity during physicochemical analysis of azanium; pentacalcium; undecanitrate?

Answer:

Hygroscopicity management is critical for reproducibility:

- Sample Preparation : Store crystals in a desiccator (0% RH) or under inert gas. Grind samples in a glovebox for powder XRD .

- Thermal Analysis : Seal TGA pans hermetically and use high purge-gas flow rates (50 mL/min N₂) to minimize moisture interference .

- Spectroscopic Validation : Acquire FTIR spectra immediately after drying to avoid water adsorption artifacts (~1630 cm⁻¹ H₂O bending) .

Advanced: How should researchers address discrepancies in thermal decomposition profiles from TGA-DSC data?

Answer:

Contradictory thermal data arise from competing decomposition pathways or kinetic effects. Solutions include:

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR/MS to identify gaseous products (e.g., NH₃, NOₓ) and distinguish overlapping mass-loss events .

- Kinetic Modeling : Apply the Kissinger method to calculate activation energies (Eₐ) for decomposition steps. Compare with isoconversional models (e.g., Friedman) to assess mechanism consistency .

- Replicate Experiments : Conduct triplicate runs under controlled humidity to isolate environmental effects .

Basic: What computational tools are suitable for modeling the electronic structure of azanium; pentacalcium; undecanitrate?

Answer:

Density Functional Theory (DFT) is ideal for electronic structure studies:

- Software : Use VASP or Gaussian with hybrid functionals (e.g., B3LYP) for accurate bandgap and charge distribution predictions.

- Basis Sets : Assign polarized basis sets (e.g., 6-311G**) for light atoms and pseudopotentials for calcium .

- Validation : Compare calculated XRD patterns (via VESTA) with experimental data to verify structural accuracy .

Advanced: How can researchers mitigate phase impurities during scale-up synthesis?

Answer:

Phase purity challenges in scaled reactions require:

- Seeding Strategies : Introduce pre-characterized seed crystals to control nucleation kinetics.

- Process Analytical Technology (PAT) : Implement inline Raman probes to monitor phase transitions in real-time .

- Post-Synthesis Treatment : Use solvent-mediated recrystallization (e.g., ethanol/water mixtures) to dissolve metastable phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.